[Bis(3-methylbutoxy)phosphinothioyldisulfanyl]-bis(3-methylbutoxy)-sulfanylidene-lambda5-phosphane
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Overview
Description
[Bis(3-methylbutoxy)phosphinothioyldisulfanyl]-bis(3-methylbutoxy)-sulfanylidene-lambda5-phosphane is a complex organophosphorus compound with the molecular formula C20H44O4P2S4 and a molecular weight of 538.778 g/mol . This compound is characterized by its unique structure, which includes multiple sulfur and phosphorus atoms, making it a subject of interest in various fields of chemical research.
Preparation Methods
The synthesis of [Bis(3-methylbutoxy)phosphinothioyldisulfanyl]-bis(3-methylbutoxy)-sulfanylidene-lambda5-phosphane involves several steps. The synthetic route typically includes the reaction of appropriate phosphine and thiol precursors under controlled conditions. The reaction conditions often involve the use of inert atmospheres and specific solvents to ensure the stability of the intermediates and the final product .
Chemical Reactions Analysis
[Bis(3-methylbutoxy)phosphinothioyldisulfanyl]-bis(3-methylbutoxy)-sulfanylidene-lambda5-phosphane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the disulfide bonds into thiols.
Substitution: The compound can undergo substitution reactions where the phosphine or thiol groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
The scientific research applications of [Bis(3-methylbutoxy)phosphinothioyldisulfanyl]-bis(3-methylbutoxy)-sulfanylidene-lambda5-phosphane are diverse:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organophosphorus compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of [Bis(3-methylbutoxy)phosphinothioyldisulfanyl]-bis(3-methylbutoxy)-sulfanylidene-lambda5-phosphane involves its interaction with molecular targets through its phosphorus and sulfur atoms. These interactions can lead to the formation of stable complexes with proteins, enzymes, and other biomolecules, affecting their function and activity. The pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to [Bis(3-methylbutoxy)phosphinothioyldisulfanyl]-bis(3-methylbutoxy)-sulfanylidene-lambda5-phosphane include other organophosphorus compounds with sulfur atoms, such as:
- Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine
- Bis(3,5-dimethylphenyl)phosphine
- Bis(2-methoxyphenyl)phosphine
These compounds share structural similarities but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its multiple sulfur and phosphorus atoms, which provide distinct chemical properties and reactivity patterns.
Properties
CAS No. |
7539-15-3 |
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Molecular Formula |
C20H44O4P2S4 |
Molecular Weight |
538.8 g/mol |
IUPAC Name |
[bis(3-methylbutoxy)phosphinothioyldisulfanyl]-bis(3-methylbutoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C20H44O4P2S4/c1-17(2)9-13-21-25(27,22-14-10-18(3)4)29-30-26(28,23-15-11-19(5)6)24-16-12-20(7)8/h17-20H,9-16H2,1-8H3 |
InChI Key |
AJFYRTKGUONKBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOP(=S)(OCCC(C)C)SSP(=S)(OCCC(C)C)OCCC(C)C |
Origin of Product |
United States |
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